Chemical structure and properties of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine
Chemical structure and properties of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine
Executive Summary
2,3,4,5-Tetrahydro-1H-1-benzazepine-9-amine (CAS: 1780911-57-0) represents a specialized derivative of the privileged 1-benzazepine scaffold. Distinguished by an exocyclic primary amine at the 9-position—ortho to the bridgehead nitrogen—this molecule serves as a critical pharmacophore in the development of G-protein coupled receptor (GPCR) ligands and ion channel modulators. Its structural rigidity, combined with dual nitrogen functionality, positions it as a high-value intermediate for synthesizing arginine vasopressin (AVP) antagonists and GluN2B-selective NMDA receptor blockers.
This guide details the chemical identity, synthesis protocols, and pharmacological utility of the 9-amine isomer, providing researchers with a self-validating roadmap for its application in drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The molecule consists of a benzene ring fused to a seven-membered azepine ring containing one nitrogen atom. The "tetrahydro" designation indicates saturation of the azepine ring carbons (C2-C5), while "1H" denotes the position of the secondary amine within the ring. The "9-amine" functionality introduces a primary aniline group at the aromatic position adjacent to the ring fusion.
Structural Specifications
| Parameter | Detail |
| IUPAC Name | 2,3,4,5-Tetrahydro-1H-1-benzazepin-9-amine |
| CAS Number | 1780911-57-0 |
| Molecular Formula | C₁₀H₁₄N₂ |
| Molecular Weight | 162.23 g/mol |
| SMILES | NC1=C(NCCCC2)C2=CC=C1 |
| InChI Key | NQHURJAWQAYBMA-UHFFFAOYSA-N |
Physicochemical Profile
| Property | Value | Context |
| LogP (Predicted) | ~1.8 | Moderate lipophilicity; suitable for CNS penetration. |
| pKa (N1 - Cyclic) | ~3.5 - 4.5 | Reduced basicity due to aniline-like conjugation. |
| pKa (N9 - Exocyclic) | ~4.0 - 5.0 | Typical primary aniline basicity. |
| H-Bond Donors | 3 | 2 from -NH₂, 1 from -NH- |
| H-Bond Acceptors | 2 | Both nitrogen atoms. |
| Topological Polar Surface Area | ~38 Ų | Favorable for membrane permeability. |
Synthesis & Production
The synthesis of the 9-amine isomer requires controlling regioselectivity during the functionalization of the benzazepine core. The most robust route involves the nitration of a protected tetrahydro-1-benzazepine precursor, followed by separation and reduction.
Mechanistic Route: Nitration-Reduction Sequence
The synthesis hinges on the directing effects of the N1-substituent. An unprotected amine would lead to oxidation or uncontrolled polymerization. An N-acyl group (e.g., acetyl or trifluoroacetyl) moderates the ring's reactivity and directs electrophilic aromatic substitution to the ortho (position 9) and para (position 7) sites relative to the nitrogen.
Experimental Protocol
Step 1: Protection (N-Acetylation)
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Dissolve 2,3,4,5-tetrahydro-1H-1-benzazepine (10 mmol) in dry dichloromethane (DCM).
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Add triethylamine (12 mmol) followed by dropwise addition of acetic anhydride (11 mmol) at 0°C.
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Stir at room temperature for 2 hours.
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Validation: TLC (SiO₂, 50% EtOAc/Hex) should show complete conversion of starting material (
) to the amide ( ).
Step 2: Regioselective Nitration
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Dissolve the N-acetyl intermediate in concentrated sulfuric acid at -10°C.
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Add fuming nitric acid (1.05 eq) dropwise, maintaining temperature below 0°C to minimize dinitration.
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Stir for 30 minutes, then pour onto crushed ice.
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Extract with DCM, wash with brine, and dry over Na₂SO₄.
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Purification: The crude mixture contains both 7-nitro (major) and 9-nitro (minor) isomers. Separate via flash column chromatography (Gradient: 10-30% EtOAc in Hexanes). The 9-nitro isomer typically elutes second due to intramolecular H-bonding with the carbonyl oxygen of the acetyl group.
Step 3: Reduction & Deprotection
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Dissolve the isolated 9-nitro isomer in ethanol.
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Add 10% Pd/C catalyst (10 wt%) and stir under H₂ atmosphere (balloon pressure) for 4 hours.
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Filter through Celite to remove catalyst.
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Hydrolysis: Reflux the filtrate in 6M HCl for 6 hours to remove the N-acetyl group.
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Neutralize with NaOH to pH 10 and extract with DCM to yield the free base 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine .
Synthesis Workflow Diagram
Caption: Step-wise synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine via nitration-reduction.
Reactivity & Functionalization[5][9]
The 9-amine scaffold presents two distinct nitrogen nucleophiles, allowing for orthogonal functionalization.
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Regioselectivity (N9 vs. N1):
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N9 (Primary Aniline): More accessible and generally more nucleophilic towards acyl chlorides and isocyanates due to lack of steric bulk compared to the fused ring nitrogen.
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N1 (Secondary Cyclic Aniline): Sterically hindered by the peri-hydrogens of the azepine ring and the adjacent aromatic ring. Functionalization at N1 usually requires stronger bases (e.g., NaH) or higher temperatures.
-
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Chemoselective Derivatization:
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Selective N9-Alkylation: Reductive amination with aldehydes at pH 5-6 preferentially targets the primary amine.
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Sandmeyer Reaction: The 9-amino group can be converted to a diazonium salt, allowing substitution with halides (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups, expanding the SAR (Structure-Activity Relationship) library.
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Pharmacological Applications[5][10][11][12][13]
The 2,3,4,5-tetrahydro-1H-1-benzazepine core is a privileged structure in medicinal chemistry, famously serving as the scaffold for Tolvaptan (Vasopressin V2 antagonist) and Benazepril (ACE inhibitor). The 9-amino derivative specifically gains relevance in the design of GluN2B-selective NMDA receptor antagonists .
Mechanism of Action: GluN2B Antagonism
GluN2B-containing NMDA receptors are implicated in excitotoxicity, stroke, and neuropathic pain. Benzazepine derivatives bind to the allosteric ifenprodil-binding site located at the interface of the GluN1 and GluN2B subunits. The 9-amino substituent can serve as a linker to accessory hydrophobic groups that stabilize the closed conformation of the ion channel.
Signaling Pathway Diagram
Caption: Mechanism of GluN2B inhibition by benzazepine ligands preventing Ca2+ excitotoxicity.
References
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Fluorochem. (n.d.). 2,3,4,5-Tetrahydro-1H-1-benzazepin-9-amine Product Page. Retrieved from
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Janciene, R., et al. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. ResearchGate. Retrieved from
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Boeglin, D., Bonnet, D., & Hibert, M. (2007).[1] Solid-Phase Preparation of a Pilot Library Derived from the 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine Scaffold. Journal of Combinatorial Chemistry. Retrieved from
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Kondo, K., et al. (1999). 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist. Bioorganic & Medicinal Chemistry. Retrieved from
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Temme, L., et al. (2019). Structure–Affinity Relationships of 2,3,4,5-Tetrahydro-1H-3-benzazepine... Analogues and the Discovery of a Radiofluorinated Congener. Journal of Medicinal Chemistry. Retrieved from
